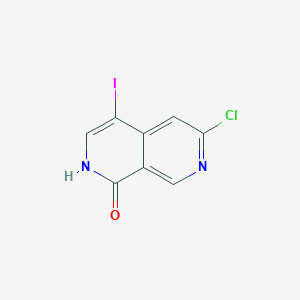![molecular formula C8H15N B15231666 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine is a bicyclic amine compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensional structure, which can impart desirable properties to molecules in which it is incorporated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes such as those mentioned above. The choice of method would depend on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, solvent, and catalysts, would be essential for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines or nitriles back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups at the amine position.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its rigid structure can influence the properties of the resulting compounds.
Biology: It can be used in the design of bioactive molecules, potentially serving as a bioisostere for other functional groups.
Medicine: The compound’s unique structure can be exploited in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity for these targets, potentially leading to improved therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: This compound has a trifluoromethyl group instead of the propan-2-yl group.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound contains a pyrazinyl group and a carboxylic acid functional group.
Uniqueness
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties. The propan-2-yl group can influence the compound’s lipophilicity, steric profile, and reactivity compared to other bicyclo[1.1.1]pentane derivatives.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3-propan-2-ylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H15N/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
NVQUBLNEHNOLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CC(C1)(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


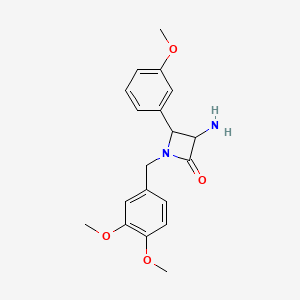

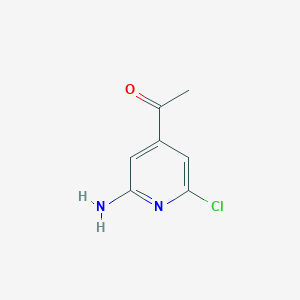
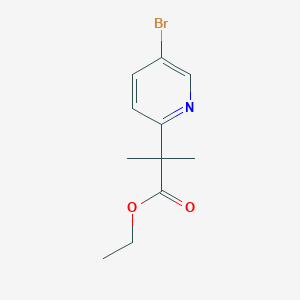

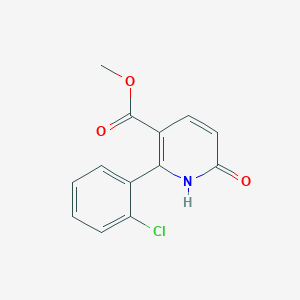
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)



